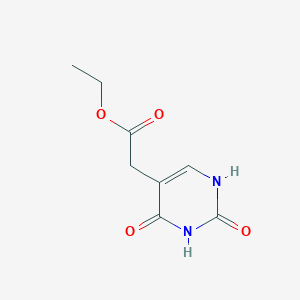

Ethyl 2-(2,4-dioxo-1,3-dihydropyrimidin-5-yl)acetate

描述

属性

IUPAC Name |

ethyl 2-(2,4-dioxo-1H-pyrimidin-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-2-14-6(11)3-5-4-9-8(13)10-7(5)12/h4H,2-3H2,1H3,(H2,9,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOLNVOZDUMQRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Esterification of 2,4-Dioxo-1,3-dihydropyrimidine Derivatives

One prevalent approach involves the esterification of 2,4-dioxo-1,3-dihydropyrimidine-5-carboxylic acids with ethanol derivatives under catalytic conditions:

Procedure :

The carboxylic acid precursor reacts with ethanol in the presence of a catalytic amount of sulfuric acid or p-toluenesulfonic acid (p-TsOH). The reaction is typically refluxed under inert atmosphere to prevent oxidation, with reaction times ranging from 4 to 12 hours depending on substrate purity and temperature.-

- Temperature: 80–110°C

- Catalyst: 0.1–0.5 equivalents of sulfuric acid or p-TsOH

- Solvent: Ethanol (as both solvent and reagent)

Yield & Notes :

Yields are generally high (75–90%), with purification achieved via distillation or recrystallization from ethanol or ethyl acetate.

Carbamoylation and Subsequent Esterification

An alternative route involves carbamoylation of the pyrimidine core, followed by esterification:

- Step 1 : Carbamoylation of the 2,4-dioxo-1,3-dihydropyrimidine with ethyl chloroformate or ethyl isocyanate under basic conditions (e.g., triethylamine in dichloromethane).

Step 2 : The intermediate undergoes esterification with ethanol under acidic catalysis, similar to the direct esterification method.

-

- Temperature: 0–25°C for carbamoylation; reflux for esterification

- Solvent: Dichloromethane for carbamoylation, ethanol for esterification

Research Findings :

This method allows for selective modification at the 5-position and provides high purity products suitable for pharmaceutical applications.

Use of Coupling Agents for Ester Formation

Recent advances utilize coupling reagents such as N,N'-carbonyldiimidazole (CDI) or EDC·HCl to facilitate esterification:

Procedure :

The pyrimidine acid derivative reacts with ethanol in the presence of CDI or EDC·HCl, which activate the carboxylic acid group, enabling nucleophilic attack by ethanol.-

- Catalyst: Triethylamine or DIPEA

- Solvent: N,N-Dimethylformamide (DMF) or dichloromethane

- Temperature: 15–50°C

- Reaction Time: 1–12 hours

Advantages :

This method improves selectivity, reduces side reactions, and enhances overall yield, often exceeding 85%.

Patented Methodology from Recent Patent Literature

A notable patent (CN113444105A) describes an optimized process involving:

Reagents :

- Organic solvents (e.g., acetonitrile, ethanol) in 1–10 mL per mmol of substrate

- Alkali (e.g., potassium hydroxide) for hydrolysis and activation

- Acidic conditions for work-up and purification

-

- Initial synthesis of the pyrimidine core via condensation reactions

- Esterification conducted under reflux with ethanol and catalytic acid

- Purification through solvent extraction, washing, and vacuum distillation

Reaction Temperatures :

20–60°C, with optimal conditions at 45–55°C for esterification.Reaction Times :

1–24 hours, with 1–2 hours being typical for high-yield reactions.

Summary Data Table of Preparation Methods

| Method | Key Reagents | Solvent | Temperature | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Direct Esterification | Ethanol + p-TsOH | Ethanol | 80–110°C | 4–12 hrs | 75–90% | Widely used, simple |

| Carbamoylation + Esterification | Ethyl chloroformate + ethanol | DCM, ethanol | 0–25°C (carbamoylation), reflux (esterification) | 1–12 hrs | 80–92% | High selectivity |

| Coupling Agent Method | EDC·HCl or CDI + ethanol | DMF or DCM | 15–50°C | 1–12 hrs | >85% | Suitable for complex derivatives |

| Patent-Referenced Process | Organic solvents + alkali | Acetonitrile, ethanol | 20–60°C | 1–24 hrs | Variable | Optimized for scale-up |

Research Findings and Considerations

Selectivity & Purity :

Use of coupling agents and controlled reaction conditions enhances selectivity, minimizes side reactions, and yields high-purity products suitable for pharmaceutical development.Reaction Optimization :

Parameters such as solvent choice, temperature, and reagent equivalents significantly influence yield and purity, as evidenced by patent data and experimental research.Environmental & Safety Aspects : Mild reagents like EDC·HCl and CDI are preferred over hazardous reagents like thionyl chloride or excessive acids, aligning with green chemistry principles.

化学反应分析

Types of Reactions

Ethyl 2-(2,4-dioxo-1,3-dihydropyrimidin-5-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can introduce various functional groups, leading to a diverse array of compounds .

科学研究应用

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds, including Ethyl 2-(2,4-dioxo-1,3-dihydropyrimidin-5-yl)acetate, exhibit significant antimicrobial properties. Studies have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, suggesting potential for therapeutic applications in treating bacterial infections .

Anticancer Properties

The compound has also been investigated for its cytotoxic effects against various cancer cell lines. Preliminary findings suggest that it may selectively target cancer cells while sparing normal cells. This selectivity is critical in developing targeted cancer therapies that minimize side effects associated with traditional chemotherapeutics .

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in disease progression. For instance, compounds with similar structures have demonstrated inhibitory effects on acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. This inhibition could provide a pathway for developing treatments aimed at slowing disease progression .

Molecular Docking Studies

Computational studies involving molecular docking have been conducted to predict the binding affinity of this compound to various biological targets. These studies help elucidate the mechanism of action and guide further experimental validation of its biological activities .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyrimidine derivatives against E. coli and S. aureus. This compound was included in the screening process due to its structural similarity to known active compounds. The results indicated a notable reduction in bacterial growth at specific concentrations, confirming its potential as an antimicrobial agent.

Case Study: Cytotoxicity Against Cancer Cells

In a separate investigation focused on cancer therapeutics, researchers assessed the cytotoxicity of this compound on human cancer cell lines. The findings revealed that the compound exhibited selective cytotoxicity towards certain cancer types while having minimal effects on non-cancerous cells. This selectivity is promising for developing less toxic cancer treatment options.

作用机制

The mechanism of action of ethyl 2-(2,4-dioxo-1,3-dihydropyrimidin-5-yl)acetate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes involved in nucleic acid synthesis, leading to antiviral or anticancer effects. The exact pathways and molecular targets depend on the specific application and context .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position Variations

Ethyl 2-(2,6-Dioxo-1,3-dihydropyrimidin-4-yl)acetate (CAS: 6426-84-2)

- Key Differences : The dioxo groups are positioned at 2,6 instead of 2,3.

- The 2,6-dioxo isomer may exhibit reduced resonance stabilization compared to the 2,4-dioxo analog, affecting reactivity in nucleophilic substitutions .

Ethyl 2-(1-Methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate

- Key Differences : Contains a fused pyrazolo-pyrimidine ring system with a methyl group at position 1.

Functional Group Modifications

Ethyl 2-(2-Butyl-4-Methyl-6-Oxo-1,6-Dihydropyrimidin-5-yl)acetate (CAS: 503155-65-5)

- Key Differences : Features a butyl group at position 2, a methyl group at position 4, and a single oxo group at position 5.

- Impact : Increased lipophilicity due to alkyl substituents, which may enhance membrane permeability but reduce aqueous solubility. Used as an intermediate in Proxymetacaine synthesis .

Ethyl (2-Amino-4-Hydroxy-6-Methylpyrimidin-5-yl)acetate

- Key Differences: Substitutes dioxo groups with amino (-NH₂) and hydroxyl (-OH) moieties.

- The amino group may confer basicity, altering pharmacokinetics .

Sulfur-Containing Analogs

Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)pyrimidine-2-ylthio]acetate

Structural and Physicochemical Comparison Table

生物活性

Ethyl 2-(2,4-dioxo-1,3-dihydropyrimidin-5-yl)acetate, a derivative of uracil, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Overview of the Compound

- Chemical Formula : C8H10N2O4

- CAS Number : 29571-46-8

- IUPAC Name : Ethyl 2-(2,4-dioxo-1H-pyrimidin-5-yl)acetate

This compound is synthesized through various methods, typically involving the reaction of ethyl acetoacetate with urea under acidic conditions. This compound is structurally characterized by a pyrimidine ring which contributes to its biological activity.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within cells. It is hypothesized that it may inhibit enzymes involved in nucleic acid synthesis, which can lead to antiviral and anticancer effects. The exact pathways and molecular interactions are still under investigation but are crucial for understanding its therapeutic potential.

Antiviral Properties

Research indicates that this compound exhibits antiviral activity against various viral strains. Its mechanism may involve interference with viral replication processes by inhibiting key enzymes necessary for viral nucleic acid synthesis.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines. The following table summarizes key findings related to its anticancer activity:

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Study A | MDA-MB-436 | 8.90 | Induction of apoptosis |

| Study B | A549 | 10.70 | Cell cycle arrest at G2/M phase |

| Study C | HeLa | 12.50 | Inhibition of cell proliferation |

In these studies, the compound showed significant cytotoxicity against breast cancer (MDA-MB-436) and lung cancer (A549) cell lines, suggesting its potential as a therapeutic agent in oncology.

Case Studies

-

Case Study on MDA-MB-436 Cells :

- In a controlled experiment, MDA-MB-436 cells treated with this compound exhibited increased apoptosis rates and significant changes in cell cycle distribution. The treatment led to a rise in cells arrested at the G2 phase from 25% to 30% compared to the control group.

-

Antiviral Efficacy Against HCV :

- Preliminary studies have indicated that derivatives similar to this compound can inhibit Hepatitis C Virus (HCV) replication in vitro. These findings support further investigation into its use as an antiviral agent.

Comparative Analysis with Similar Compounds

This compound can be compared with other uracil derivatives regarding their biological activities:

| Compound | Biological Activity |

|---|---|

| Methyl 2-(2,4-dioxo-1H-pyrimidin-5-yl)acetate | Moderate anticancer activity |

| Ethyl 2-(2,4-dioxo-1H-pyrimidin-5-yl)propanoate | Similar antiviral properties |

| Ethyl 2-(2,4-dioxo-1H-pyrimidin-5-yl)butanoate | Enhanced cytotoxicity in specific cancers |

These comparisons highlight the unique properties of this compound while providing insights into how structural variations influence biological activity.

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Ethyl 2-(2,4-dioxo-1,3-dihydropyrimidin-5-yl)acetate?

- Methodological Answer : Synthesis typically involves condensation of uracil derivatives with ethyl bromoacetate. Key parameters include:

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity .

- Catalyst : Anhydrous potassium carbonate is commonly used to deprotonate intermediates and drive esterification .

- Temperature : Reactions are often conducted at 60–80°C to balance yield and side-product formation .

- Purification : Recrystallization from hexane/ethyl acetate (1:1) improves purity .

Q. How can structural characterization of this compound be performed?

- Methodological Answer : A multi-technique approach is recommended:

- NMR : H and C NMR identify proton environments and carbonyl groups (e.g., δ ~10–12 ppm for NH protons in dihydropyrimidinone) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 227.1) .

- IR Spectroscopy : Peaks at ~1700 cm confirm C=O stretching in the dioxopyrimidine and ester moieties .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2 skin/eye irritation) .

- Ventilation : Use fume hoods to prevent inhalation of aerosols .

- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste .

Q. How can solubility challenges be addressed in aqueous assays?

- Methodological Answer :

- Co-solvents : Use DMSO (<10% v/v) to enhance aqueous solubility without denaturing proteins .

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) at the ester moiety to improve solubility for biological testing .

Advanced Research Questions

Q. How can conflicting NMR data for tautomeric forms of the dihydropyrimidinone ring be resolved?

- Methodological Answer :

- Variable Temperature (VT) NMR : Perform experiments at 25–60°C to observe coalescence of NH proton signals, indicating tautomeric exchange .

- DFT Calculations : Compare experimental C chemical shifts with computed values for enol-keto equilibria .

- X-ray Crystallography : Definitive tautomeric assignment via bond-length analysis (e.g., C=O vs. C–O distances) .

Q. What strategies mitigate byproduct formation during esterification?

- Methodological Answer :

- Reagent Stoichiometry : Use a 1.2:1 molar ratio of ethyl bromoacetate to dihydropyrimidinone to minimize di-esterification .

- Additives : Catalytic KI enhances bromide displacement efficiency .

- Monitoring : TLC (hexane:ethyl acetate 3:1) tracks reaction progress; Rf ~0.4 for the target compound .

Q. How can SHELX software improve crystallographic refinement for this compound?

- Methodological Answer :

- Data Collection : Use high-resolution (<1.0 Å) synchrotron data for SHELXL refinement .

- Twinning Analysis : Apply SHELXD to resolve pseudo-merohedral twinning in pyrimidine derivatives .

- Hydrogen Bonding : SHELXPRO visualizes intermolecular interactions (e.g., N–H···O=C) critical for packing stability .

Q. What in vitro assays evaluate its pharmacological potential?

- Methodological Answer :

- Enzyme Inhibition : Screen against thymidylate synthase (IC via UV-Vis at 340 nm) due to structural similarity to uracil inhibitors .

- Antimicrobial Activity : Use disk diffusion assays (e.g., 2000 µg/mL in DMSO against S. aureus), noting zones of inhibition ≥10 mm as significant .

- Cytotoxicity : MTT assays on HEK-293 cells to assess selectivity (IC > 50 µM suggests low toxicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。